2,2'-Bipyridine, 6-(chloromethyl)- 2,2'-Bipyridine, 6-(chloromethyl)-
Brand Name: Vulcanchem
CAS No.: 82740-65-6
VCID: VC14350494
InChI: InChI=1S/C11H9ClN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2
SMILES:
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol

2,2'-Bipyridine, 6-(chloromethyl)-

CAS No.: 82740-65-6

Cat. No.: VC14350494

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bipyridine, 6-(chloromethyl)- - 82740-65-6

Specification

CAS No. 82740-65-6
Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
IUPAC Name 2-(chloromethyl)-6-pyridin-2-ylpyridine
Standard InChI InChI=1S/C11H9ClN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2
Standard InChI Key XYWATVAUJZDUDW-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CC=CC(=N2)CCl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

6-(Chloromethyl)-2,2'-bipyridine consists of two pyridine rings connected by a single bond at their 2-positions, with a chloromethyl (-CH₂Cl) substituent at the 6-position of one ring (Figure 1). The bipyridine backbone provides a rigid, planar structure conducive to π-π stacking and metal coordination, while the chloromethyl group introduces a site for further chemical modification .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂ChemSpider
Average Molecular Weight204.66 g/molChemSpider
Monoisotopic Mass204.0454 g/molChemSpider
CAS Registry Number82740-65-6ChemSpider
IUPAC Name6-(Chloromethyl)-2,2'-bipyridinePubChem

Spectroscopic Features

  • NMR Spectroscopy: The chloromethyl group’s protons resonate at δ ~4.5–5.0 ppm in ¹H NMR, while the pyridine protons appear as distinct multiplet signals between δ 7.0–8.5 ppm.

  • IR Spectroscopy: C-Cl stretching vibrations are observed near 650 cm⁻¹, confirming the presence of the chloromethyl moiety.

Synthesis and Purification Strategies

Chloromethylation of 2,2'-Bipyridine

The most common synthesis involves the direct chloromethylation of 2,2'-bipyridine. This reaction typically employs formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under reflux conditions .

2,2’-Bipyridine+CH₂O+HClZnCl2,Δ6-(Chloromethyl)-2,2’-bipyridine+H₂O\text{2,2'-Bipyridine} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2, \Delta} \text{6-(Chloromethyl)-2,2'-bipyridine} + \text{H₂O}

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Dichloroethane or toluene

  • Yield: 60–75% after recrystallization from ethanol

Alternative Routes

Lithiation-functionalization sequences have been explored but suffer from lower yields (~45%) due to intermediate instability. For example, lithiation of 6-bromo-2,2'-bipyridine followed by quenching with chloromethylating agents often results in byproduct formation .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes facile nucleophilic substitution with a variety of reagents:

6-(CH₂Cl)-bipyridine+Nu6-(CH₂Nu)-bipyridine+Cl\text{6-(CH₂Cl)-bipyridine} + \text{Nu}^- \rightarrow \text{6-(CH₂Nu)-bipyridine} + \text{Cl}^-

Common Nucleophiles:

  • Amines: Forms secondary or tertiary amine derivatives for ligand design.

  • Thiols: Yields thioether-linked complexes for sensor applications.

  • Azides: Produces azide intermediates for click chemistry .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, coordinating to transition metals through its two nitrogen atoms. The chloromethyl group remains inert during complexation, allowing post-synthetic modification of metal complexes.

Example Complex:

[Ru(6-(CH₂Cl)-bipyridine)₃]²⁺\text{[Ru(6-(CH₂Cl)-bipyridine)₃]²⁺}

This ruthenium complex exhibits tunable redox properties, making it suitable for photocatalytic applications .

Applications in Materials Science and Catalysis

Metal-Organic Frameworks (MOFs)

6-(Chloromethyl)-2,2'-bipyridine serves as a strut ligand in MOFs, where its chloromethyl group enables covalent post-synthetic modification. For instance, reaction with ethylenediamine yields amine-functionalized MOFs with enhanced CO₂ adsorption capacity .

Catalytic Systems

Palladium complexes of this ligand demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ under mild conditions .

Table 2: Catalytic Performance Comparison

Catalyst SystemReactionYield (%)TON
Pd/6-(CH₂Cl)-bipyridineSuzuki-Miyaura Coupling981.2 × 10⁵
Pd/2,2'-bipyridineSuzuki-Miyaura Coupling858.7 × 10⁴

Comparative Analysis with Related Compounds

2,2'-Bipyridine vs. 6-Substituted Derivatives

Property2,2'-Bipyridine6-(CH₂Cl)-bipyridine
Coordination StrengthModerate (log β ~8)Enhanced (log β ~10)
FunctionalizationLimitedVersatile via -CH₂Cl
SolubilityHigh in polar solventsModerate in DMF/DMSO

6-Monochloromethyl vs. 6,6'-Bis(chloromethyl)

The bis-chloromethyl analogue (C₁₂H₁₀Cl₂N₂) exhibits higher reactivity but reduced solubility, limiting its utility in homogeneous catalysis .

Future Directions and Research Opportunities

Advanced Functional Materials

  • Development of stimuli-responsive MOFs using post-synthetic modification of 6-(CH₂Cl)-bipyridine-based frameworks.

  • Integration into conductive polymers for organic electronics.

Bioconjugation Strategies

Exploration of chloromethyl-azide “click” reactions for tagging biomolecules in diagnostic assays.

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